molecular formula C18H16ClNO3S B2929022 N-(3-chlorophenyl)-N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-3-methylbenzamide CAS No. 863007-62-9

N-(3-chlorophenyl)-N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-3-methylbenzamide

Numéro de catalogue B2929022
Numéro CAS: 863007-62-9
Poids moléculaire: 361.84
Clé InChI: LHWXYMKXIJADMX-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
Usually In Stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

N-(3-chlorophenyl)-N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-3-methylbenzamide, also known as CPDT, is a chemical compound that has gained significant attention in the field of scientific research. This compound is a potent inhibitor of protein tyrosine phosphatase 1B (PTP1B), which is an enzyme that plays a crucial role in regulating insulin signaling and glucose homeostasis. The inhibition of PTP1B by CPDT has been shown to improve insulin sensitivity and glucose tolerance, making it a potential therapeutic agent for the treatment of type 2 diabetes and other metabolic disorders.

Mécanisme D'action

N-(3-chlorophenyl)-N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-3-methylbenzamide acts as a potent inhibitor of PTP1B, which is an enzyme that negatively regulates insulin signaling by dephosphorylating insulin receptor substrate proteins. By inhibiting PTP1B, N-(3-chlorophenyl)-N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-3-methylbenzamide enhances insulin signaling and improves glucose uptake and utilization in skeletal muscle and adipose tissue, leading to improved glucose homeostasis and insulin sensitivity.
Biochemical and Physiological Effects
N-(3-chlorophenyl)-N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-3-methylbenzamide has been shown to have several biochemical and physiological effects, including improved insulin sensitivity, enhanced glucose uptake and utilization, reduced adiposity and body weight, and improved lipid metabolism. These effects are primarily mediated through the inhibition of PTP1B and the subsequent enhancement of insulin signaling and glucose homeostasis.

Avantages Et Limitations Des Expériences En Laboratoire

One of the advantages of using N-(3-chlorophenyl)-N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-3-methylbenzamide in lab experiments is its potency and specificity as a PTP1B inhibitor. This allows for precise modulation of insulin signaling and glucose homeostasis in experimental models. However, one limitation of using N-(3-chlorophenyl)-N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-3-methylbenzamide is its relatively complex synthesis process, which may limit its availability and accessibility for some researchers.

Orientations Futures

There are several future directions for research on N-(3-chlorophenyl)-N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-3-methylbenzamide, including:
1. Optimization of the synthesis process to improve yield and scalability.
2. Further characterization of the biochemical and physiological effects of N-(3-chlorophenyl)-N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-3-methylbenzamide, including its effects on lipid metabolism and inflammation.
3. Development of novel formulations and delivery methods for N-(3-chlorophenyl)-N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-3-methylbenzamide to improve its pharmacokinetic and pharmacodynamic properties.
4. Evaluation of the safety and efficacy of N-(3-chlorophenyl)-N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-3-methylbenzamide in clinical trials for the treatment of type 2 diabetes and other metabolic disorders.
5. Investigation of the potential synergistic effects of N-(3-chlorophenyl)-N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-3-methylbenzamide with other pharmacological agents for the treatment of metabolic disorders.
In conclusion, N-(3-chlorophenyl)-N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-3-methylbenzamide is a promising compound with significant potential for the treatment of type 2 diabetes and other metabolic disorders. Its potent inhibition of PTP1B and subsequent enhancement of insulin signaling and glucose homeostasis make it an attractive therapeutic target for further research and development.

Méthodes De Synthèse

N-(3-chlorophenyl)-N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-3-methylbenzamide can be synthesized through a multi-step process involving the reaction of 3-chloroaniline with 3-methylbenzoyl chloride, followed by the reaction with 3-thiophene carboxylic acid and subsequent oxidation with m-chloroperbenzoic acid. The final product is obtained after purification through column chromatography.

Applications De Recherche Scientifique

N-(3-chlorophenyl)-N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-3-methylbenzamide has been extensively studied for its potential therapeutic applications in the treatment of type 2 diabetes and other metabolic disorders. Several in vitro and in vivo studies have demonstrated the efficacy of N-(3-chlorophenyl)-N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-3-methylbenzamide in improving insulin sensitivity and glucose tolerance, as well as reducing body weight and adiposity in animal models of obesity and diabetes.

Propriétés

IUPAC Name

N-(3-chlorophenyl)-N-(1,1-dioxo-2,3-dihydrothiophen-3-yl)-3-methylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16ClNO3S/c1-13-4-2-5-14(10-13)18(21)20(16-7-3-6-15(19)11-16)17-8-9-24(22,23)12-17/h2-11,17H,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LHWXYMKXIJADMX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C(=O)N(C2CS(=O)(=O)C=C2)C3=CC(=CC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16ClNO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.